Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
Description
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 1459-96-7, C₁₂H₁₈O₄) is a bicyclic ester derivative featuring a rigid 2-oxabicyclo[2.2.2]octane core. This compound has garnered attention as a bioisosteric replacement for phenyl rings in drug design due to its geometric similarity to aromatic systems, enhanced physicochemical properties, and metabolic stability . Its synthesis typically involves iodocyclization of cyclohexane-containing alkenyl alcohols or alkylation-cyclization strategies . X-ray crystallography confirms its C₃-symmetric structure, with bond lengths (C–C: ~1.54 Å) and angles (φ₁/φ₂: ~109.5°) closely mimicking benzene, albeit with slight deviations due to the oxygen bridge .
Properties
Molecular Formula |
C11H16O5 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3 |
InChI Key |
VFAYVSFMKTYMPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diethyl Malonate
The synthesis typically begins with diethyl malonate as the starting material. Alkylation introduces the necessary substituents that will later participate in cyclization. This step involves:
- Reacting diethyl malonate with an appropriate alkyl halide under basic conditions.
- Controlling temperature and stoichiometry to minimize side reactions.
- Using phase-transfer catalysts or polar aprotic solvents to enhance reaction rates.
This step is critical for installing the carbon chain necessary for the bicyclic ring closure.
Intramolecular Michael Addition
Following alkylation, the intermediate undergoes an intramolecular Michael addition, which is the key cyclization step forming the bicyclo[2.2.2]octane core with an oxygen atom embedded (2-oxabicyclo structure). Features of this step include:
- Base-catalyzed conjugate addition where an enolate attacks an α,β-unsaturated carbonyl within the same molecule.
- Formation of the bicyclic ring system with high regio- and stereoselectivity.
- Conditions optimized to favor cyclization over polymerization or side reactions.
This step is pivotal in constructing the rigid bicyclic framework that defines the compound.
Esterification to Dimethyl Ester
The final step involves converting the intermediate bicyclic diacid or diester to the dimethyl ester form:
- Treatment with methanol under acidic or basic catalysis to achieve esterification.
- Purification to isolate the dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate product.
- Optimization to maximize yield and purity.
This step finalizes the compound’s ester functionalities, crucial for its chemical behavior and applications.
Research has also explored modular synthetic methods that allow for the introduction of one or two functional groups on the bicyclic core, enabling a broad range of derivatives. For example:
- Iodocyclization of cyclobutane alkenyl alcohols to assemble smaller bicyclic analogs, which can be adapted for the [2.2.2] system.
- Enantioselective synthesis using organic bases to control stereochemistry, although less common for this compound.
These methods provide versatility for medicinal chemistry applications.
Summary Table of Preparation Methods
Research Findings and Optimization
- The alkylation step requires careful control to avoid polyalkylation and to maintain high selectivity.
- Intramolecular Michael addition is favored under mild base conditions to prevent side reactions.
- The bicyclic structure imposes steric hindrance, which influences reaction kinetics and selectivity.
- Esterification is generally straightforward but benefits from careful purification to avoid hydrolysis.
- Modular methods provide access to derivatives with functional handles for further chemical modifications.
- The compound’s synthesis has been optimized for scalability and yield, with reported routes achieving the target compound in fewer steps compared to earlier 15-step syntheses.
Physicochemical and Synthetic Implications
- The rigid bicyclic framework improves thermal stability and influences chemical reactivity.
- The ester groups enhance solubility in organic solvents, facilitating purification and handling.
- The compound’s unique structure makes it a valuable scaffold for drug design as a phenyl ring bioisostere, motivating ongoing synthetic method development.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in molecular design .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Geometric and Structural Comparisons
Bicyclo[2.2.2]octane-1,4-dicarboxylate Derivatives
- Structure : Lacks the oxygen bridge, resulting in a fully saturated bicyclic system.
- Applications: Used in metal-organic frameworks (MOFs) as aliphatic linkers. Unlike aromatic terephthalate, these derivatives enhance hydrophobicity and alter host-guest interactions, favoring non-polar substrates like hydrocarbons .
- Key Difference : The absence of oxygen reduces electronic polarization, leading to higher lipophilicity (clogP = 3.6 vs. 2.6 for the oxa-analog) .
Cubane-1,4-dicarboxylate
- Structure: Features a rigid cubic geometry with non-planar carboxylate groups.
- Applications : In MOFs, cubane derivatives invert adsorption selectivity (e.g., benzene vs. cyclohexane) due to pore contouring effects .
- Key Difference : The cubane core introduces steric constraints absent in the planar 2-oxabicyclo[2.2.2]octane system, impacting diffusion kinetics in porous materials .
Physicochemical Properties
Lipophilicity and Solubility
- Phenyl Ring : High lipophilicity (clogP = 4.5 for Imatinib).
- Bicyclo[2.2.2]octane (Non-oxygenated): Reduced clogP (3.6) but comparable logD (2.7) to phenyl.
- 2-Oxabicyclo[2.2.2]octane : Further decreases lipophilicity (clogP = 2.6, logD = 1.8), enhancing aqueous solubility by ~50% compared to phenyl-containing analogs .
Acidity
Metabolic Stability and Drug Design
- Imatinib Analogs :
- Phenyl-Imatinib : CLint = 28 mg/(min·μL), t₁/₂ = 60 min.
- Bicyclo[2.2.2]octane-Imatinib : CLint = 16 mg/(min·μL), t₁/₂ = 87 min.
- 2-Oxabicyclo[2.2.2]octane-Imatinib : CLint = 19 mg/(min·μL), t₁/₂ = 87 min.
The oxygenated analog improves metabolic stability by reducing cytochrome P450 interactions while maintaining solubility .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound | clogP | logD | pKa | Metabolic Stability (CLint, mg/(min·μL)) |
|---|---|---|---|---|
| Phenyl (Imatinib) | 4.5 | 2.6 | 4.8 | 28 |
| Bicyclo[2.2.2]octane (Imatinib) | 3.6 | 2.7 | 4.5 | 16 |
| 2-Oxabicyclo[2.2.2]octane | 2.6 | 1.8 | 3.9 | 19 |
| Cubane-1,4-dicarboxylate | 3.1 | 2.2 | 3.2 | N/A |
Table 2: MOF Performance Metrics
| Linker Type | Adsorption Selectivity (Benzene/Cyclohexane) | Optical Transparency (nm) |
|---|---|---|
| Terephthalate (Aromatic) | 1:1.2 | >300 |
| Cubane-1,4-dicarboxylate | 1:0.8 | >250 |
| 2-Oxabicyclo[2.2.2]octane | 1:1.0 | 240 |
Biological Activity
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 2940957-95-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug discovery, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which enhances its physicochemical properties compared to traditional aromatic compounds. The molecular formula is , with a molecular weight of 228.24 g/mol. The compound features two ester functional groups that contribute to its solubility and reactivity.
Biological Activities
Recent studies have highlighted a broad spectrum of biological activities associated with compounds containing the 2-oxabicyclo[2.2.2]octane core:
- Estrogen Receptor Agonism : Compounds derived from this structure have been identified as estrogen receptor-beta agonists, which may have implications for hormone-related therapies .
- Antibacterial Properties : The compound exhibits antibacterial activity, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as myeloperoxidase inhibitors and DGAT1 inhibitors, which are relevant in metabolic disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The structural modifications provided by the bicyclic framework allow for enhanced binding affinity to receptors compared to traditional phenyl-containing compounds.
- Metabolic Stability : Studies suggest that these compounds exhibit improved metabolic stability, reducing the likelihood of rapid degradation in biological systems .
- Acidity and Basicity Modulation : The introduction of oxygen into the bicyclic structure modifies the acidity and basicity of functional groups, influencing the potency and selectivity of bioactive compounds .
Case Study 1: Drug Development
A study demonstrated the incorporation of the 2-oxabicyclo[2.2.2]octane core into existing drugs like Imatinib and Vorinostat (SAHA). This modification led to improved solubility and metabolic stability, showcasing the potential of this compound in enhancing drug properties .
Case Study 2: Antimicrobial Activity
Research investigating various derivatives revealed that certain modifications to the dimethyl 2-oxabicyclo[2.2.2]octane structure resulted in significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antibiotics based on this scaffold .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
